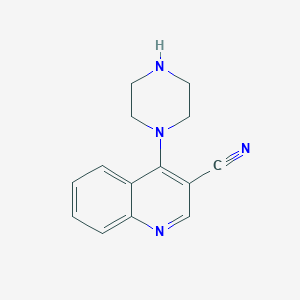

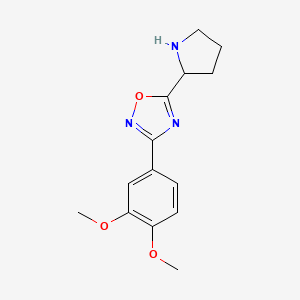

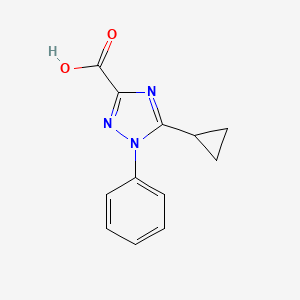

4-(Piperazin-1-yl)quinoline-3-carbonitrile

Overview

Description

“4-(Piperazin-1-yl)quinoline-3-carbonitrile” is a chemical compound that can be used in the agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound has a molecular weight of 238.29 and is stored at room temperature . It is available in powder form . The synthesis process involves treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H14N4 . The InChI code for this compound is 1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12 (13)14 (11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The compound has been found to have good inhibitor efficiency, which is facilitated by a lower HLG value . This lower HLG value allows for the removal of an electron from the LUMO level of the inhibitor in the electron-back-donation process to the metal surface .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .Scientific Research Applications

1. Neuropharmacological Studies

4-(Piperazin-1-yl)quinoline-3-carbonitrile derivatives have been studied in the context of neuropharmacology. A study explored the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a modulator of the AMPA receptor in patients with schizophrenia. This compound, related to this compound, was tested as a single agent but did not show significant improvement in psychosis or cognition in the patients tested (Marenco et al., 2002).

2. Chemotherapy Research

Compounds structurally similar to this compound have been studied for their potential in cancer treatment. For example, BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, is developed for treating non–small-cell lung cancer and metastatic breast cancer. This compound was shown to be well absorbed and extensively metabolized with excretion in both bile and urine, highlighting the complexity of drug metabolism and disposition in chemotherapy drug development (Christopher et al., 2010).

3. Antimicrobial Research

The antimicrobial application of quinoline derivatives has been a significant area of study. For instance, ciprofloxacin, structurally related to this compound, exhibits effective diffusion into the extravascular space and shows both high total and renal clearances. These properties underline the potential of quinoline derivatives in developing efficient antimicrobial agents (Höffken et al., 1985).

4. Anticoagulant Research

The quinoline derivative MD 805 was tested as an anticoagulant in patients undergoing maintenance hemodialysis. It was found to exhibit a stable antithrombin effect without significant interindividual differences in coagulation time, making it a potential candidate for maintenance anticoagulation therapy in hemodialysis patients (Matsuo et al., 1986).

Properties

IUPAC Name |

4-piperazin-1-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12(13)14(11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINKQAOAYGIVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)

![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)